molecular formula C12H14O4 B6155271 1-(2,3-dimethoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1033047-91-4

1-(2,3-dimethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6155271
CAS No.: 1033047-91-4
M. Wt: 222.24 g/mol
InChI Key: DMPAZTOWECHUTQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 2,3-dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 2,3-dimethoxyphenyl derivative, followed by carboxylation. One common method is the reaction of 2,3-dimethoxybenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclopropanation and carboxylation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxyphenyl)cyclopropane-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

    1-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(2,3-Dimethoxyphenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness: 1-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring and a 2,3-dimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

1033047-91-4

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-15-9-5-3-4-8(10(9)16-2)12(6-7-12)11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14)

InChI Key

DMPAZTOWECHUTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2(CC2)C(=O)O

Purity

95

Origin of Product

United States

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